molecular formula C8H4ClF3N2 B1408071 6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227587-35-0

6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1408071
CAS No.: 1227587-35-0
M. Wt: 220.58 g/mol
InChI Key: WURXKTUSBJIYNT-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 2nd position, and an acetonitrile group at the 3rd position of the pyridine ring. It is known for its high chemical stability and solubility in organic solvents, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-trifluoromethylpyridine with acetonitrile under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of 6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and other applications .

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the synthesis of potential drug candidates for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The chloro and acetonitrile groups contribute to the compound’s reactivity and binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the acetonitrile group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

2-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-2-1-5(3-4-13)7(14-6)8(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURXKTUSBJIYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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